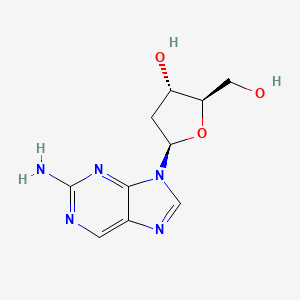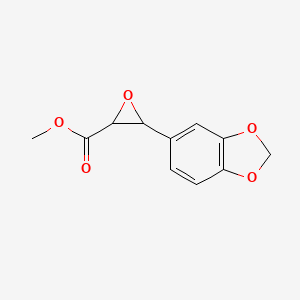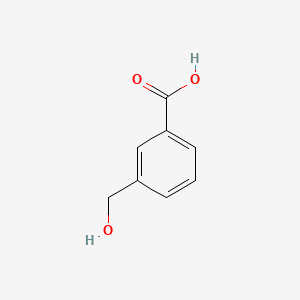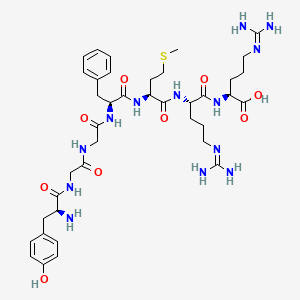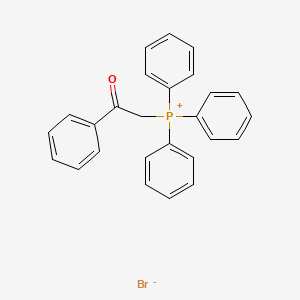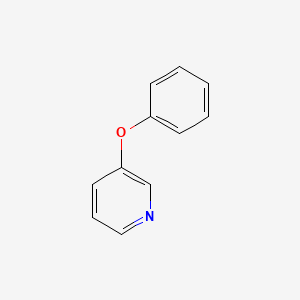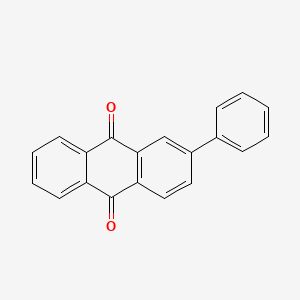
2-フェニルアントラキノン
概要
説明
2-Phenylanthraquinone is an organic compound with the chemical formula C20H12O2. It is a derivative of anthraquinone, where a phenyl group is substituted at the second position of the anthraquinone structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
科学的研究の応用
2-Phenylanthraquinone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure.
作用機序
Target of Action
2-Phenylanthraquinone, like other anthraquinones, primarily targets cellular proteins . These proteins play a crucial role in various biological processes, including cell growth, differentiation, and death .
Mode of Action
The interaction of 2-Phenylanthraquinone with its targets leads to a variety of changes. For instance, it undergoes a photoredox reaction via a two-step pathway . This reaction involves an initial protonation on the carbonyl oxygen, followed by a deprotonation of the side methylene C-H bond .
Biochemical Pathways
The photoredox reaction of 2-Phenylanthraquinone affects several biochemical pathways. The reaction can be rationalized by excited states that have substantial charge transfer character, in which the electron density of the benzene ring with the reactive CH2 OH moiety is transferred to the central AQ ring . This process leads to various downstream effects, including the production of reactive oxygen species and changes in cellular redox status .
Pharmacokinetics
Like other anthraquinones, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of 2-Phenylanthraquinone’s action are diverse. For instance, it can lead to efficient intersystem crossing to populate a reactive triplet state that may then undergo a variety of reactions . These reactions can cause changes in cellular redox status, potentially leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylanthraquinone. For example, the efficiency of its photoredox reaction can be affected by the pH of the solution . Additionally, gene-environment interactions can also play a role in determining the compound’s effects .
生化学分析
Biochemical Properties
2-Phenylanthraquinone plays a significant role in biochemical reactions, particularly in photoredox reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the oxidation of organic substances. The compound undergoes photoredox reactions, where it participates in electron transfer processes, leading to the formation of reactive intermediates
Cellular Effects
2-Phenylanthraquinone has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been studied for its potential anticancer properties. It interacts with key cellular proteins such as kinases, topoisomerases, and matrix metalloproteinases, which are involved in cell proliferation and apoptosis . By modulating these proteins, 2-Phenylanthraquinone can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 2-Phenylanthraquinone involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription . Additionally, 2-Phenylanthraquinone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylanthraquinone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Phenylanthraquinone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 2-Phenylanthraquinone vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as anticancer activity and modulation of cellular processes. At high doses, 2-Phenylanthraquinone can induce toxic or adverse effects . These effects include hepatotoxicity, nephrotoxicity, and oxidative stress. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
2-Phenylanthraquinone is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The compound interacts with enzymes such as cytochrome P450 and UDP-glucuronosyltransferases, which facilitate its metabolism and excretion. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-Phenylanthraquinone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 2-Phenylanthraquinone can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
2-Phenylanthraquinone exhibits specific subcellular localization patterns. It can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. Understanding the subcellular localization of 2-Phenylanthraquinone is crucial for elucidating its biochemical functions and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenylanthraquinone can be synthesized through several methods. One common method involves the Suzuki coupling reaction. In this process, 2-iodo-9,10-anthraquinone is reacted with benzeneboronic acid in the presence of a palladium catalyst and a base. The reaction typically takes place in an organic solvent such as dimethylformamide or toluene, under an inert atmosphere .
Industrial Production Methods: On an industrial scale, the synthesis of 2-Phenylanthraquinone may involve similar coupling reactions but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 2-Phenylanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: The major product is typically a quinone derivative.
Reduction: The major product is a hydroquinone derivative.
Substitution: Depending on the substituent, various substituted anthraquinone derivatives can be formed.
類似化合物との比較
1-Phenylanthraquinone: Similar in structure but with the phenyl group at the first position.
9,10-Anthraquinone: The parent compound without any phenyl substitution.
2-(p-Hydroxymethyl)phenylanthraquinone: A derivative with a hydroxymethyl group on the phenyl ring.
Uniqueness: 2-Phenylanthraquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 1-Phenylanthraquinone, it exhibits different electrochromic behaviors, making it suitable for specific applications in electrochromic devices .
特性
IUPAC Name |
2-phenylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZCFGZBDDCNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310683 | |
| Record name | 2-PHENYLANTHRAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-97-8 | |
| Record name | 9, 2-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PHENYLANTHRAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
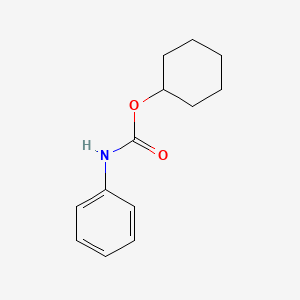
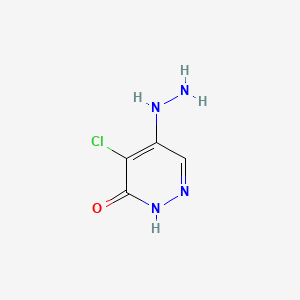
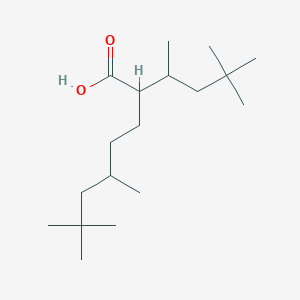
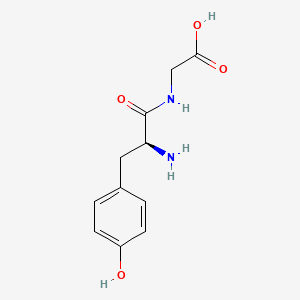

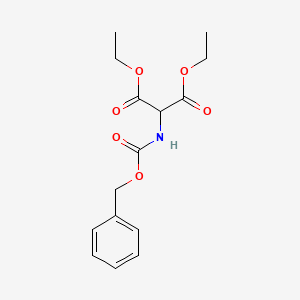
![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)
